molecular formula C17H25NO B10771178 [3H]vesamicol

[3H]vesamicol

Cat. No.: B10771178
M. Wt: 261.39 g/mol
InChI Key: YSSBJODGIYRAMI-SETVJMCQSA-N
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Description

[3H]vesamicol, also known as tritiated vesamicol, is a radiolabeled derivative of vesamicol. Vesamicol is a compound that acts presynaptically by inhibiting the uptake of acetylcholine into synaptic vesicles, thereby reducing its release.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of vesamicol involves the reaction of 4-phenylpiperidine with cyclohexanone under acidic conditions to form 2-(4-phenyl-1-piperidyl)cyclohexanol. The tritiated version, [3H]vesamicol, is prepared by introducing tritium into the vesamicol molecule through a radiolabeling process .

Industrial Production Methods: Industrial production of this compound is typically carried out in specialized facilities equipped to handle radioactive materials. The process involves the synthesis of vesamicol followed by tritiation using tritium gas or tritiated water under controlled conditions to ensure the safety and purity of the final product .

Types of Reactions:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of derivatives with modified functional groups .

Scientific Research Applications

[3H]vesamicol is extensively used in scientific research due to its ability to label and track cholinergic neurons. Some key applications include:

Mechanism of Action

[3H]vesamicol exerts its effects by inhibiting the vesicular acetylcholine transporter (VAChT), which is responsible for transporting acetylcholine into synaptic vesicles. This inhibition is non-competitive and reversible, leading to a decrease in acetylcholine release. The transport process is driven by a proton gradient between cell organelles and the cytoplasm. By blocking acetylcholine loading, vesamicol causes empty vesicles to fuse with neuron membranes, thereby reducing acetylcholine release .

Comparison with Similar Compounds

Uniqueness of [3H]vesamicol: this compound is unique in its specific inhibition of the vesicular acetylcholine transporter, making it a valuable tool for studying cholinergic systems. Unlike other vesicular transporter inhibitors, vesamicol does not affect the transport of monoamines, glutamate, or GABA, highlighting its specificity and utility in research focused on acetylcholine .

Properties

Molecular Formula

C17H25NO

Molecular Weight

261.39 g/mol

IUPAC Name

4-phenyl-1-(2-tritiooxycyclohexyl)piperidine

InChI

InChI=1S/C17H25NO/c19-17-9-5-4-8-16(17)18-12-10-15(11-13-18)14-6-2-1-3-7-14/h1-3,6-7,15-17,19H,4-5,8-13H2/i19T

InChI Key

YSSBJODGIYRAMI-SETVJMCQSA-N

Isomeric SMILES

[3H]OC1CCCCC1N2CCC(CC2)C3=CC=CC=C3

Canonical SMILES

C1CCC(C(C1)N2CCC(CC2)C3=CC=CC=C3)O

Origin of Product

United States

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